

# Efficacy of LY3509754 compared to other oral psoriasis treatments

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## Compound of Interest

Compound Name: LY3509754

Cat. No.: B8201569

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## Oral Psoriasis Treatments: A Comparative Guide for Researchers

An Objective Analysis of Efficacy and Experimental Design in the Absence of **LY3509754** Data

This guide provides a comparative analysis of the leading oral treatments for moderate-to-severe plaque psoriasis. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and underlying mechanisms of action of current therapies.

Notably, this comparison does not include **LY3509754**, an investigational oral IL-17A inhibitor. Clinical development for **LY3509754** was discontinued following observations of drug-induced liver injury (DILI) in Phase 1 studies. One severe case of acute hepatitis led to hospitalization. The DILI is theorized to be an off-target effect rather than a direct result of IL-17A inhibition. Consequently, further efficacy trials were terminated, and thus, no comparative efficacy data is available for this compound.

This guide will therefore focus on a comprehensive review of established and recently approved oral psoriasis treatments, presenting available efficacy data, detailing the experimental protocols of pivotal clinical trials, and illustrating the key signaling pathways involved.

# Efficacy of Oral Psoriasis Treatments: A Tabular Comparison

The following tables summarize the efficacy of several key oral treatments for moderate-to-severe plaque psoriasis, based on data from their respective pivotal clinical trials. The primary endpoint in these studies is typically the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively) at a specified time point, usually 12 or 16 weeks.

Table 1: Efficacy of Traditional Oral Psoriasis Treatments at 12-16 Weeks

Treatment (Active Ingredient)	Trial Name/Reference	PASI 75 Response Rate	Placebo Response Rate
Methotrexate	Meta-analysis	~45.2%	~4.4%
Cyclosporine	(Various)	80-90% (rapid improvement)	Not specified in this context
Acitretin	Study A	34% (at 12 weeks)	Not specified
Study B	24% (at 8 weeks)	Not specified	

Note: Efficacy data for traditional therapies can be more variable due to older trial designs and differing methodologies.

Table 2: Efficacy of Newer Targeted Oral Psoriasis Treatments at 16 Weeks

Treatment (Active Ingredient)	Trial Name	PASI 75 Response Rate	Placebo Response Rate
Apremilast (Otezla®)	ESTEEM 1	33.1%	5.3%
Deucravacitinib (Sotyktu™)	POETYK PSO-1	58.4%	12.7%
Tofacitinib (Xeljanz®)	OPT Pivotal 1 & 2	5 mg: 39.9% - 46% 10 mg: 59.2% - 59.6%	9% - 11.4%

## Experimental Protocols of Pivotal Clinical Trials

Understanding the methodology of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the pivotal trials of the newer targeted oral therapies.

### Apremilast (ESTEEM 1)

- **Study Design:** A Phase III, multicenter, randomized, double-blind, placebo-controlled study.
- **Patient Population:** Adults with moderate-to-severe plaque psoriasis (Psoriasis Area and Severity Index [PASI] score  $\geq 12$ , body surface area [BSA] involvement  $\geq 10\%$ , and static Physician's Global Assessment [sPGA] score  $\geq 3$ ) who were candidates for phototherapy or systemic therapy.
- **Treatment Arms:** Patients were randomized (2:1) to receive either apremilast 30 mg twice daily or a placebo for 16 weeks. At week 16, the placebo group was switched to apremilast.
- **Primary Endpoint:** The proportion of patients achieving a PASI 75 response at week 16.

### Deucravacitinib (POETYK PSO-1)

- **Study Design:** A 52-week, randomized, double-blind, placebo-controlled Phase III trial.
- **Patient Population:** Adults with moderate-to-severe plaque psoriasis (PASI  $\geq 12$ , sPGA  $\geq 3$ , BSA involvement  $\geq 10\%$ ) for at least 6 months.
- **Treatment Arms:** Patients were randomized (2:1:1) to receive deucravacitinib 6 mg once daily, a placebo, or apremilast 30 mg twice daily.
- **Co-Primary Endpoints:** The percentage of patients achieving PASI 75 and an sPGA score of 0 (clear) or 1 (almost clear) with deucravacitinib versus placebo at week 16.

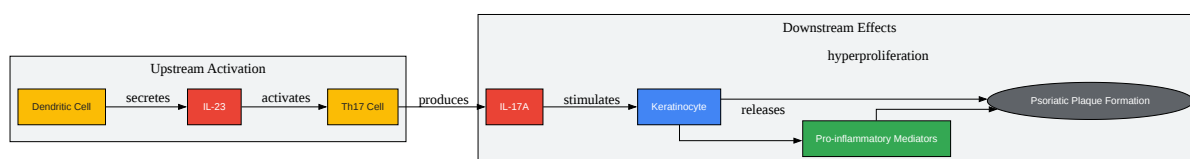
### Tofacitinib (OPT Pivotal 1 & 2)

- **Study Design:** Two similarly designed Phase III, multi-site, randomized, double-blind, placebo-controlled, parallel-group studies.

- **Patient Population:** Adults with moderate-to-severe chronic plaque psoriasis who were candidates for systemic therapy or phototherapy.
- **Treatment Arms:** Patients were randomized (2:2:1) to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or a placebo.
- **Primary Endpoints:** The proportion of patients achieving PASI 75 and the proportion of patients with a Physician's Global Assessment (PGA) response of "clear" or "almost clear" at week 16, compared to placebo.

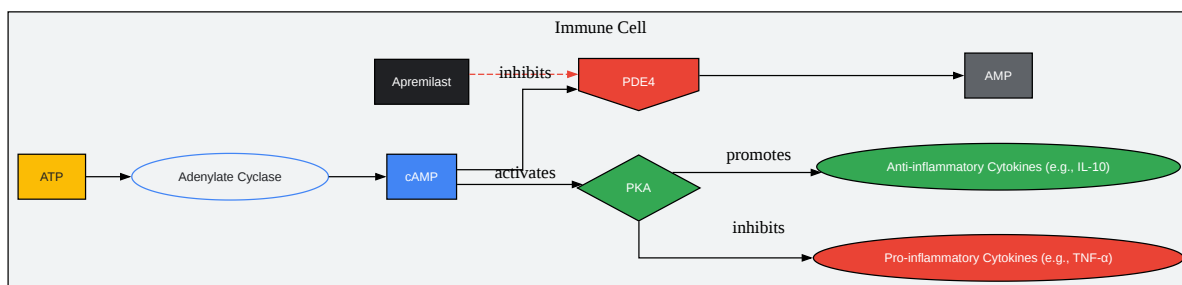
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the structure of clinical trials can aid in understanding the therapeutic landscape of oral psoriasis treatments.



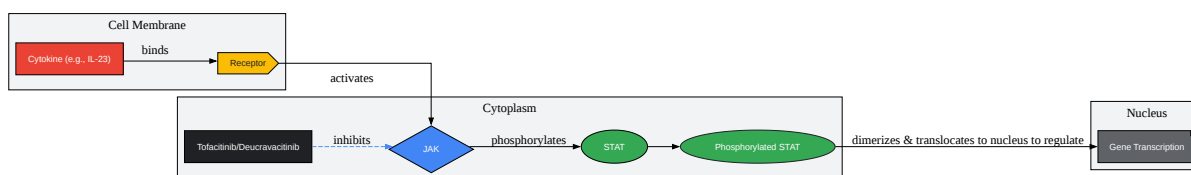
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Caption: IL-17 Signaling Pathway in Psoriasis.



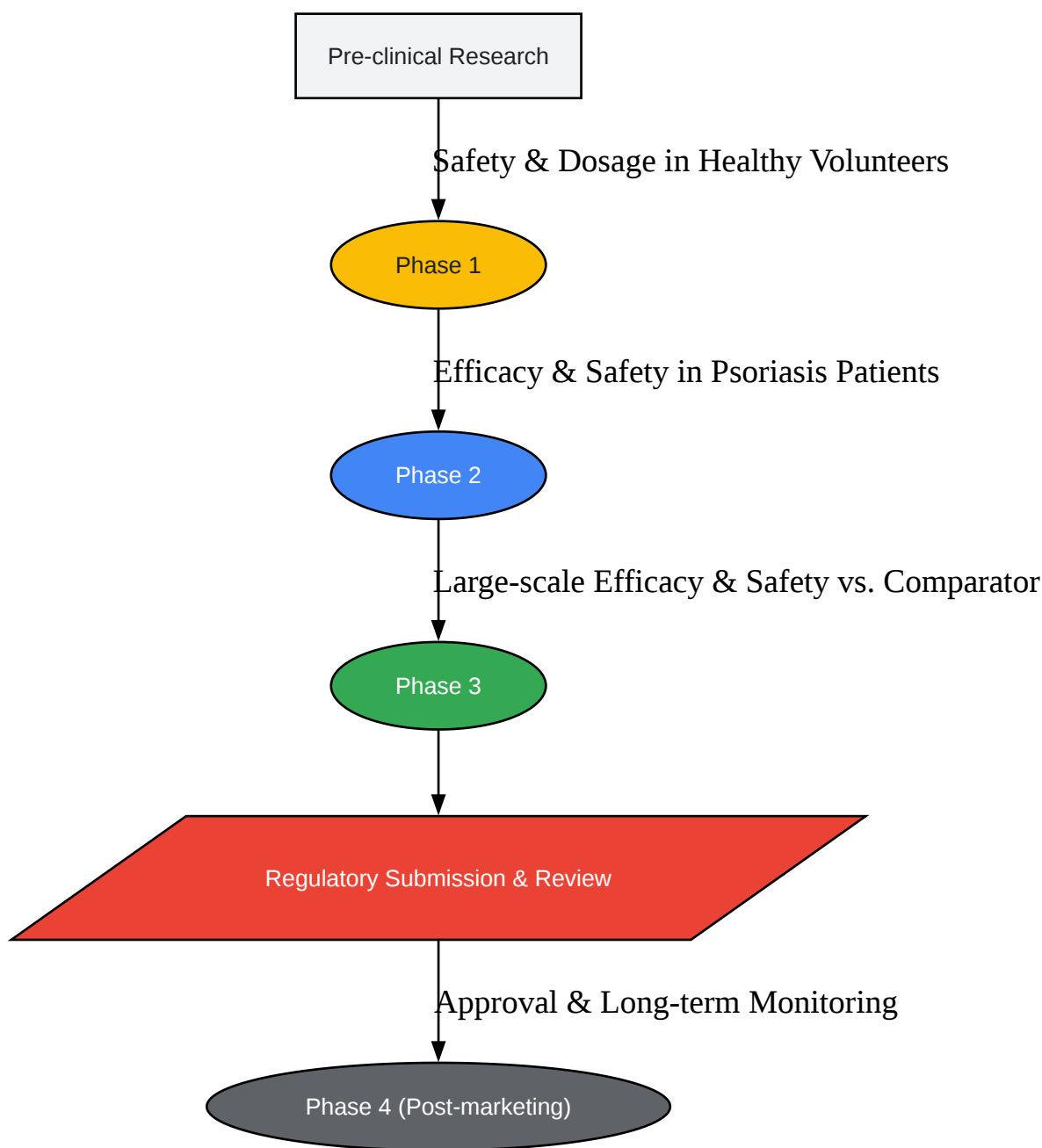
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Caption: Mechanism of Action of PDE4 Inhibitors.



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Caption: JAK Inhibitor Signaling Pathway.



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Caption: Psoriasis Drug Clinical Trial Workflow.

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